molecular formula C7HCl3F4 B8612362 1,2,3,4-Tetrafluoro-5-(trichloromethyl)benzene CAS No. 157766-28-4

1,2,3,4-Tetrafluoro-5-(trichloromethyl)benzene

Cat. No. B8612362
Key on ui cas rn: 157766-28-4
M. Wt: 267.4 g/mol
InChI Key: UBDIDPQRBGODJP-UHFFFAOYSA-N
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Patent
US05840975

Procedure details

268 g of 2,3,4,5-tetrafluorobenzotrichloride were added to the distillation residue (approximately 20 g) and 2.7 g of iron(III) chloride were added. The mixture was reacted with formic acid in a similar manner to a). 198 g (93% of theory) of 2,3,4,5-tetrafluorobenzoyl chloride were obtained.
Quantity
268 g
Type
reactant
Reaction Step One
[Compound]
Name
residue
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[C:6]([F:9])[C:5]([F:10])=[CH:4][C:3]=1[C:11]([Cl:14])(Cl)Cl.C(O)=[O:16]>[Fe](Cl)(Cl)Cl>[F:1][C:2]1[C:7]([F:8])=[C:6]([F:9])[C:5]([F:10])=[CH:4][C:3]=1[C:11]([Cl:14])=[O:16]

Inputs

Step One
Name
Quantity
268 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1F)F)F)C(Cl)(Cl)Cl
Name
residue
Quantity
20 g
Type
reactant
Smiles
Name
Quantity
2.7 g
Type
catalyst
Smiles
[Fe](Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)Cl)C=C(C(=C1F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 198 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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